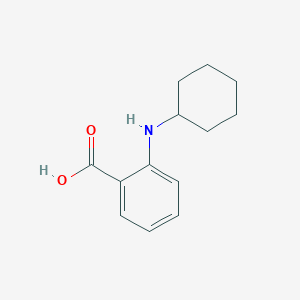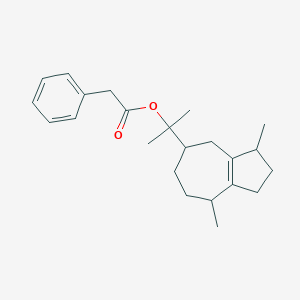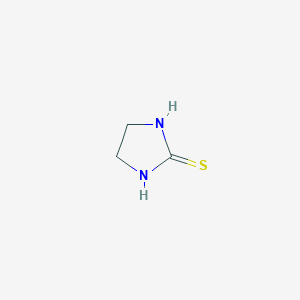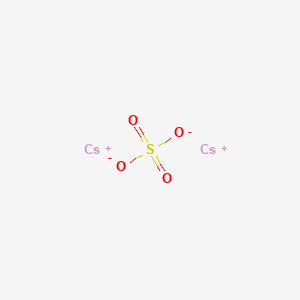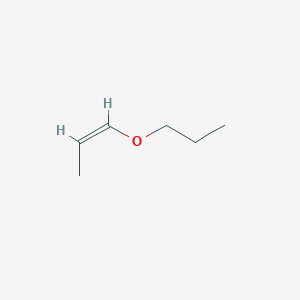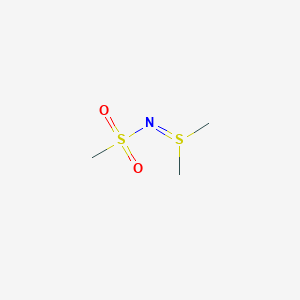
1-(3-Methylbenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbenzoyl)piperidine, also known as 3-MBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 1-(3-Methylbenzoyl)piperidine is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
1-(3-Methylbenzoyl)piperidine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of inflammation. It has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(3-Methylbenzoyl)piperidine in lab experiments is its high potency and selectivity. It has been found to exhibit strong pharmacological activity at low concentrations, making it a useful tool for studying the mechanisms of action of various drugs. However, one of the limitations of using 1-(3-Methylbenzoyl)piperidine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound in the laboratory.
Future Directions
There are several future directions for the research on 1-(3-Methylbenzoyl)piperidine. One direction is to further investigate its potential as a drug for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to explore its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to better understand the mechanisms of action of 1-(3-Methylbenzoyl)piperidine and its effects on various neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 1-(3-Methylbenzoyl)piperidine involves the condensation reaction between 3-methylbenzoyl chloride and piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Scientific Research Applications
1-(3-Methylbenzoyl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have potential as a drug for the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
CAS RN |
13290-48-7 |
|---|---|
Product Name |
1-(3-Methylbenzoyl)piperidine |
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(3-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO/c1-11-6-5-7-12(10-11)13(15)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
RZQSYVFYSMVASQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCC2 |
Other CAS RN |
13290-48-7 |
synonyms |
R 228 R-228 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



